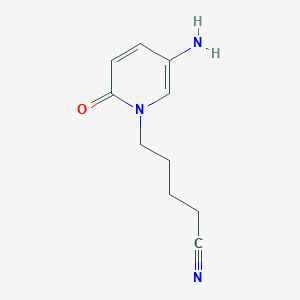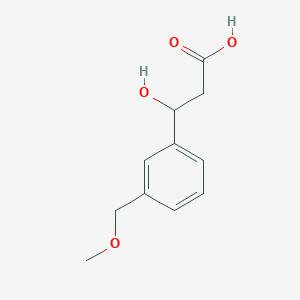
Methyl 2-amino-2-(4-(methylthio)phenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-2-(4-(methylthio)phenyl)acetate is a chemical compound with the following structure:
CH3−C(NH2)−COOCH3
It consists of an amino group (NH₂) attached to the carbon atom of an acetic acid ester The methylthio (CH₃S) group is also present on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes::
Direct Esterification:
- While there isn’t a large-scale industrial production of this specific compound, it can be prepared in research laboratories using the methods mentioned above.
Analyse Chemischer Reaktionen
Methyl 2-amino-2-(4-(methylthio)phenyl)acetate can participate in various chemical reactions:
Hydrolysis: Under acidic or basic conditions, the ester bond can be cleaved to yield the corresponding carboxylic acid and alcohol.
Substitution Reactions: The amino group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Researchers explore the potential of this compound as a drug candidate due to its unique structure. It may exhibit biological activity or serve as a precursor for other bioactive molecules.
Organic Synthesis: Methyl 2-amino-2-(4-(methylthio)phenyl)acetate can be used as a building block in the synthesis of more complex molecules.
Agrochemicals: It might find applications in the development of pesticides or herbicides.
Wirkmechanismus
- The exact mechanism of action for this compound remains an area of ongoing research. It could interact with specific receptors or enzymes, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
- While there are no direct analogs with the same substituents, researchers often compare it to related esters and phenyl-containing compounds.
Eigenschaften
Molekularformel |
C10H13NO2S |
|---|---|
Molekulargewicht |
211.28 g/mol |
IUPAC-Name |
methyl 2-amino-2-(4-methylsulfanylphenyl)acetate |
InChI |
InChI=1S/C10H13NO2S/c1-13-10(12)9(11)7-3-5-8(14-2)6-4-7/h3-6,9H,11H2,1-2H3 |
InChI-Schlüssel |
SSDMEJKAIIESFD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1=CC=C(C=C1)SC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine](/img/structure/B13542171.png)

![tert-butyl2-{7-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}acetate](/img/structure/B13542189.png)
![4-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B13542191.png)

![tert-butyl N-{3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate](/img/structure/B13542202.png)
![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione](/img/structure/B13542212.png)
![Ethyl (1S,2R,5R)-4-oxo-3,8-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13542220.png)




![tert-Butyl ((3aS,6aR)-6a-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13542262.png)
